molecular formula C16H11FN2O2 B1414481 7-Fluoro-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one CAS No. 1380572-42-8

7-Fluoro-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B1414481
CAS RN: 1380572-42-8
M. Wt: 282.27 g/mol
InChI Key: ZWKZVYSWGMKWAV-DHDCSXOGSA-N
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Description

7-Fluoro-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is a synthetic compound with a wide range of applications in the field of scientific research. This compound is used in a variety of experiments, including those related to molecular biology, biochemistry, and pharmacology. It has a variety of biochemical and physiological effects, and its unique properties make it an attractive option for a variety of applications.

Mechanism of Action

7-Fluoro-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one acts as a fluorescent probe for the detection of various biochemical and physiological processes in cells. It binds to the target molecule, which then emits light when excited by an external light source. The light emitted can then be used to measure the activity of the target molecule.
Biochemical and Physiological Effects
7-Fluoro-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one has a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has also been shown to be a potent inhibitor of phospholipase A2, an enzyme involved in the breakdown of phospholipids. Furthermore, it has been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide.

Advantages and Limitations for Lab Experiments

The use of 7-Fluoro-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one in laboratory experiments offers a number of advantages. It is a highly stable compound, meaning that it can be used in a variety of experiments without degradation. It is also a highly selective compound, meaning that it can be used to target specific molecules without affecting other molecules in the sample. Furthermore, it is a highly sensitive compound, meaning that it can detect small concentrations of molecules.
The use of 7-Fluoro-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one in laboratory experiments also has some limitations. The compound is not soluble in water, meaning that it must be used in an aqueous solution. Furthermore, the compound is not very stable in the presence of light or heat, meaning that it must be stored in a dark, cool place. Finally, the compound is not very soluble in organic solvents, meaning that it must be used in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 7

Scientific Research Applications

7-Fluoro-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of acetylcholine esterase activity in cells, as a fluorescent probe for the detection of nitric oxide in cells, and as a fluorescent probe for the detection of phospholipase activity in cells. It has also been used as a fluorescent probe for the detection of DNA damage in cells, and as a fluorescent probe for the detection of protein-protein interactions in cells.

properties

IUPAC Name

7-fluoro-3-[(Z)-2-hydroxy-2-phenylethenyl]-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-11-6-7-12-13(8-11)19-16(21)14(18-12)9-15(20)10-4-2-1-3-5-10/h1-9,20H,(H,19,21)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKZVYSWGMKWAV-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=NC3=C(C=C(C=C3)F)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=NC3=C(C=C(C=C3)F)NC2=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 2
7-Fluoro-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

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